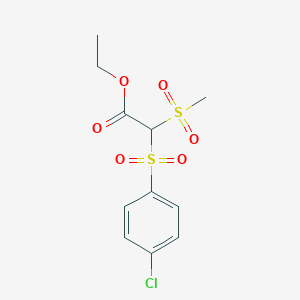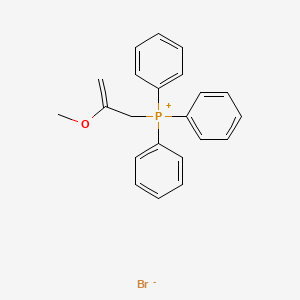
(2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and various chemical reactions due to its ability to act as a versatile intermediate.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 2-methoxyprop-2-en-1-yl bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can also undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles like sodium hydride, potassium tert-butoxide, and lithium diisopropylamide. The reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran to enhance reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions typically yield substituted phosphonium salts, while oxidation reactions can produce phosphine oxides.
科学研究应用
(2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in catalytic processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways depend on the specific reaction conditions and the nature of the reactants involved. The compound’s reactivity is largely influenced by the presence of the triphenylphosphine group, which can stabilize reaction intermediates and facilitate various transformations.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis with similar reactivity.
(2-Methoxyprop-2-en-1-yl)phosphine: A related compound with similar structural features but different reactivity.
(2-Methoxyprop-2-en-1-yl)phosphonium chloride: Another phosphonium salt with comparable properties.
Uniqueness
(2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide is unique due to its specific combination of the 2-methoxyprop-2-en-1-yl group and the triphenylphosphine moiety. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various chemical processes.
属性
CAS 编号 |
60661-63-4 |
|---|---|
分子式 |
C22H22BrOP |
分子量 |
413.3 g/mol |
IUPAC 名称 |
2-methoxyprop-2-enyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C22H22OP.BrH/c1-19(23-2)18-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,1,18H2,2H3;1H/q+1;/p-1 |
InChI 键 |
ZWLPJWHFMBXXKG-UHFFFAOYSA-M |
规范 SMILES |
COC(=C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



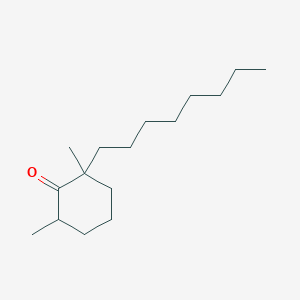
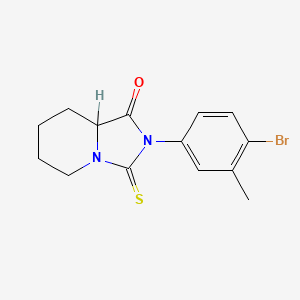
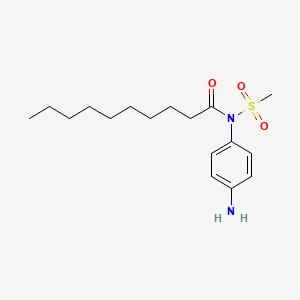

![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)
![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)

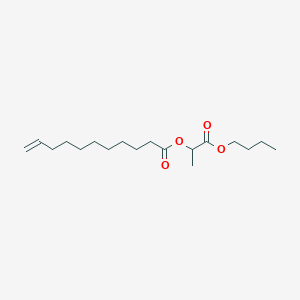
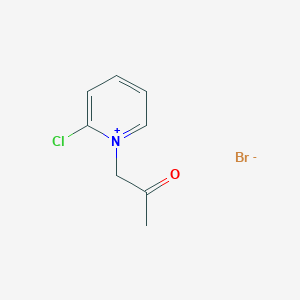
![2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one](/img/structure/B14593871.png)
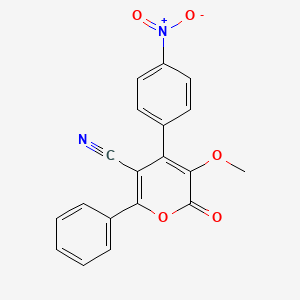
![1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14593878.png)
